依司卡波沙平
描述
依司卡波沙平是一种抗惊厥药物,主要用于治疗癫痫患者的局灶性发作。它是前药,在体内迅速转化为其活性代谢物依司卡波沙平。 依司卡波沙平通过抑制电压门控钠通道发挥作用,从而稳定神经元膜并防止神经元反复放电 .
科学研究应用
依司卡波沙平有几个科学研究应用,包括:
化学: 它被用作模型化合物来研究抗惊厥药物的代谢。
生物学: 关于依司卡波沙平的研究有助于了解神经元兴奋性和抑制的机制。
医学: 依司卡波沙平被广泛研究用于治疗癫痫和其他癫痫疾病的疗效和安全性。
工业: 它用于制药行业开发新的抗惊厥药物 .
作用机制
依司卡波沙平通过抑制电压门控钠通道发挥作用。这种抑制稳定了钠通道的失活状态,阻止其恢复到激活状态。这种作用降低了神经元反复放电的可能性,这是癫痫发作活动的特征。 涉及的具体分子靶标和途径包括神经元中的电压门控钠通道 .
类似化合物:
- 卡马西平
- 奥卡西平
- 左乙拉西坦
比较:
- 卡马西平: 与依司卡波沙平一样,卡马西平抑制电压门控钠通道。 依司卡波沙平对钠通道失活状态的选择性更高,这可能导致更少的副作用 .
- 奥卡西平: 依司卡波沙平是奥卡西平的代谢物。 两种化合物具有相似的作用机制,但依司卡波沙平被认为更有效且毒性更低 .
- 左乙拉西坦: 与依司卡波沙平不同,左乙拉西坦与突触囊泡蛋白 SV2A 结合,调节神经递质释放。 这种作用机制的不同使得左乙拉西坦适用于不同类型的癫痫发作 .
生化分析
Biochemical Properties
Eslicarbazepine exerts its anticonvulsant activity by inhibiting repeated neuronal firing and stabilizing the inactivated state of voltage-gated sodium channels . This prevents their return to the activated state during which seizure activity can occur .
Cellular Effects
Eslicarbazepine can cause neurological adverse effects including dizziness, fatigue, somnolence, impairment of motor and cognitive functions, and visual changes . It also has an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This action reduces the activity of rapidly firing neurons .
Temporal Effects in Laboratory Settings
The antiepileptic efficacy of eslicarbazepine as adjunctive therapy or as monotherapy was maintained during longer-term extension studies, with each extension study period being up to 2 years . It is generally well tolerated, with most adverse events being of mild or moderate intensity .
Dosage Effects in Animal Models
In animal models, eslicarbazepine is effective against seizures induced by proconvulsant agents such as metrazole, bicucul-line, 4-aminopyridine, and picrotoxin . In these models, eslicarbazepine was equipotential to carbamazepine and more potent than oxcarbazepine .
Metabolic Pathways
Eslicarbazepine acetate is rapidly and extensively metabolized to its major active metabolite, eslicarbazepine, via hydrolytic first-pass metabolism . Eslicarbazepine corresponds to about 92% of systemic exposure .
Transport and Distribution
Eslicarbazepine acetate is a prodrug that is rapidly converted to eslicarbazepine, the primary active metabolite in the body . This conversion primarily occurs in the liver, although some metabolism also occurs in the intestine .
Subcellular Localization
Given its mechanism of action, it is likely that eslicarbazepine interacts with voltage-gated sodium channels, which are typically located in the cell membrane .
准备方法
合成路线及反应条件: 依司卡波沙平乙酸酯的合成涉及依司卡波沙平的乙酰化。该过程通常包括以下步骤:
活性成分研磨: 活性成分依司卡波沙平乙酸酯被研磨成细粉。
混合造粒材料: 研磨后的依司卡波沙平乙酸酯与造粒材料(如交联羧甲基纤维素钠和聚维酮)混合。
造粒: 将混合物造粒以形成均匀的颗粒。
干燥: 将颗粒干燥以去除任何水分。
添加辅助材料: 将额外的辅助材料(如硬脂酸镁)添加到干燥的颗粒中。
压片: 将最终混合物压制成片剂.
工业生产方法: 在工业环境中,依司卡波沙平乙酸酯片剂的生产涉及类似的步骤,但规模更大。 该过程包括使用高容量混合器、造粒机和压片机以确保最终产品的均匀性和一致性 .
化学反应分析
反应类型: 依司卡波沙平经历几种类型的化学反应,包括:
水解: 依司卡波沙平乙酸酯在肝脏中迅速水解为依司卡波沙平。
常用试剂和条件:
水解: 该反应在肝脏中酯酶存在的情况下发生。
结合: 该反应涉及 UDP-葡萄糖醛酸转移酶.
主要产物:
- 水解的主要产物是依司卡波沙平。
- 结合的主要产物是依司卡波沙平葡萄糖醛酸苷 .
相似化合物的比较
- Carbamazepine
- Oxcarbazepine
- Levetiracetam
Comparison:
- Carbamazepine: Like eslicarbazepine, carbamazepine inhibits voltage-gated sodium channels. eslicarbazepine has a higher selectivity for the inactivated state of the sodium channels, which may result in fewer side effects .
- Oxcarbazepine: Eslicarbazepine is a metabolite of oxcarbazepine. Both compounds share similar mechanisms of action, but eslicarbazepine is thought to be more effective and less toxic .
- Levetiracetam: Unlike eslicarbazepine, levetiracetam binds to the synaptic vesicle protein SV2A, which modulates neurotransmitter release. This difference in mechanism of action makes levetiracetam suitable for different types of seizures .
Eslicarbazepine stands out due to its higher selectivity for inactivated sodium channels and its favorable safety profile compared to older anticonvulsants .
属性
IUPAC Name |
(5S)-5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)/t14-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPDWHIDQYTSHX-AWEZNQCLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901316900 | |
Record name | Eslicarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
The precise mechanism(s) by which eslicarbazepine exerts anticonvulsant activity is unknown but is thought to involve inhibition of voltage-gated sodium channels. | |
Record name | Eslicarbazepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
104746-04-5 | |
Record name | Eslicarbazepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104746-04-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Eslicarbazepine [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104746045 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Eslicarbazepine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14575 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Eslicarbazepine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901316900 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (10S)-10-hydroxy-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.238.322 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ESLICARBAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5VXA428R4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of eslicarbazepine and its active metabolite?
A1: Eslicarbazepine acetate (ESL) is a prodrug rapidly hydrolyzed to eslicarbazepine, its major active form. Both ESL and eslicarbazepine exhibit anticonvulsant activity, primarily by stabilizing the inactivated state of voltage-gated sodium channels (VGSCs). [] This prevents the channels from returning to an active state, thereby suppressing repetitive neuronal firing, a hallmark of epileptic seizures. [, , ]
Q2: Does eslicarbazepine affect other ion channels besides VGSCs?
A2: Yes, in addition to its effects on VGSCs, eslicarbazepine has been shown to inhibit both high and low-affinity hCaV3.2 inward currents, potentially contributing to its antiepileptic effects. [] Notably, it exhibits a higher affinity for hCaV3.2 channels compared to carbamazepine. []
Q3: Does eslicarbazepine demonstrate selectivity for specific states of the VGSC?
A3: Research suggests that ESL and eslicarbazepine interact selectively with the inactive state of VGSCs rather than the resting state. [] This selective interaction might contribute to their anticonvulsant efficacy and potentially minimize effects on normally functioning neurons. [, ]
Q4: How does eslicarbazepine's mechanism differ from older generation dibenzazepines like carbamazepine?
A4: While both eslicarbazepine and carbamazepine target VGSCs, eslicarbazepine demonstrates a lower affinity for the resting state of the channels and acts by enhancing slow inactivation rather than altering fast inactivation. [] This difference may contribute to a potentially improved safety profile for eslicarbazepine. []
Q5: What is the chemical structure of eslicarbazepine acetate?
A5: Eslicarbazepine acetate is a dibenzazepine derivative, structurally related to carbamazepine and oxcarbazepine. It is the (S)-enantiomer of 10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide. [, , ]
Q6: How is eslicarbazepine acetate metabolized in the body?
A6: Following oral administration, eslicarbazepine acetate undergoes rapid and extensive first-pass hydrolysis to eslicarbazepine, primarily in the liver. [, , , ] This process is facilitated by human arylacetamide deacetylase (AADAC), primarily found in the liver and intestines. [] Eslicarbazepine is further metabolized to a lesser extent into (R)-licarbazepine and oxcarbazepine. []
Q7: What is the primary route of elimination for eslicarbazepine and its metabolites?
A7: Eslicarbazepine and its metabolites are primarily eliminated through renal excretion. [] Approximately 66% of eslicarbazepine is excreted renally, emphasizing the need for dosage adjustments in patients with renal impairment. [, ]
Q8: Does eslicarbazepine acetate exhibit any clinically significant drug interactions?
A8: Yes, co-administration of eslicarbazepine acetate with certain medications can alter its pharmacokinetics. For instance, drugs like phenobarbital, phenytoin, and carbamazepine can induce eslicarbazepine clearance, potentially requiring dosage adjustments. [] Conversely, eslicarbazepine acetate can decrease the plasma exposure of oral contraceptives and simvastatin. []
Q9: How does co-administration of carbamazepine affect eslicarbazepine exposure?
A9: Population pharmacokinetic analysis revealed that co-administering carbamazepine with ESL significantly increases eslicarbazepine clearance and consequently decreases its area under the curve (AUC). [] This interaction might necessitate ESL dose adjustments based on individual patient response and seizure control. []
Q10: What is the clinical efficacy of eslicarbazepine acetate in treating epilepsy?
A10: Clinical trials have demonstrated that ESL, administered once daily, effectively reduces seizure frequency in adults with partial-onset seizures. [, , , , ] Notably, ESL demonstrated efficacy both as adjunctive therapy and monotherapy in clinical trials. [, , ]
Q11: Have there been studies investigating the efficacy of eslicarbazepine acetate in specific patient populations, such as those with newly diagnosed epilepsy?
A11: Yes, a prospective, multicenter study investigated eslicarbazepine acetate monotherapy in patients with newly diagnosed partial epilepsy. [] The study found eslicarbazepine monotherapy to be effective and safe in this population. []
Q12: What is the general safety and tolerability profile of eslicarbazepine acetate?
A12: Clinical trials indicate that ESL is generally well-tolerated, with most adverse events being mild to moderate in severity. [, , ] The most frequently reported side effects include dizziness, somnolence, and headache, typically occurring early in treatment. [, ]
Q13: Is there a risk of hyponatremia associated with eslicarbazepine acetate use?
A13: While eslicarbazepine acetate is generally considered to have a favorable safety profile compared to older dibenzazepines, a potential for hyponatremia exists. [] Monitoring sodium levels during treatment, especially in patients with pre-existing risk factors, is advisable. []
Q14: What formulations of eslicarbazepine acetate are currently available?
A14: Eslicarbazepine acetate is commercially available in tablet form. [, ] For pediatric patients or those with difficulty swallowing tablets, pharmacists can compound oral suspensions using commercially available ESL tablets and appropriate vehicles. []
Q15: Can eslicarbazepine acetate tablets be crushed for administration?
A15: Yes, a study confirmed the bioequivalence of crushed versus intact ESL tablets, indicating that crushing the tablets does not significantly affect eslicarbazepine bioavailability. [] Crushing ESL tablets and administering them with applesauce can be an option for patients unable to swallow whole tablets. []
Q16: Are there any ongoing research efforts investigating potential alternative applications for eslicarbazepine acetate?
A16: While primarily used for epilepsy, research suggests that ESL might hold therapeutic potential in other areas. For instance, its structural similarity to carbamazepine and oxcarbazepine makes it a candidate for treating neuropathic pain. [] Further research is necessary to fully explore these potential applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。